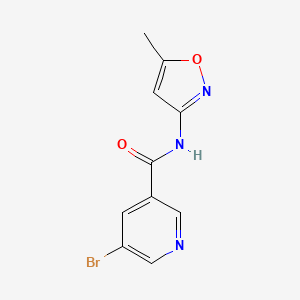

5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide is a chemical compound with the linear formula C10H8BrN3O2 . It has a molecular weight of 282.1 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of compounds similar to this compound has been reported . The synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides was achieved from readily available materials . The compounds were screened for their in vitro antimicrobial activity against representative bacterial and fungal strains .Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C10H8BrN3O2 . Unfortunately, no further details about the molecular structure of this compound were found in the search results.Scientific Research Applications

Supramolecular Chemistry

Self-assembly Hydrogen-bonded Supramolecular Arrays : Research involving nicotinamide, a closely related compound to "5-bromo-N-(5-methyl-3-isoxazolyl)nicotinamide", has led to the synthesis of new copper(II) bromo- and other halogenobenzoate complexes. These complexes showcase a square-bipyramidal coordination sphere around the Cu2+ ion, leading to the formation of supramolecular hydrogen-bonding-coordination chains and networks. This demonstrates nicotinamide's utility as a supramolecular reagent in crafting structures with potential applications in materials science and catalysis (Halaška et al., 2016).

Biochemical and Pharmacological Research

Nicotinamide N-methyltransferase (NNMT) Inhibition : Small molecule inhibitors of NNMT, a crucial enzyme involved in the methylation of nicotinamide, have been identified, showcasing a broad range of activities. These findings are significant for the development of therapeutics targeting metabolic and chronic diseases where abnormal NNMT activity is a factor. The structure-activity relationships (SARs) for these inhibitors provide insights into designing lead compounds for potential drug development (Neelakantan et al., 2017).

Modification of Alcohol Dehydrogenases : The synthesis of nicotinamide–5-bromoacetyl-4-methyl-imidazole dinucleotide, a reactive NAD analogue, demonstrates its application in enzymatic studies. This analogue acts as a hydrogen acceptor in the enzymatic oxidation of ethanol, inactivating enzymes through covalent modification, which provides insights into enzyme-substrate interactions and the potential for developing enzyme inhibitors (Jörnvall et al., 1975).

Molecular Biology and Genetic Engineering

Herbicide Resistance in Transgenic Plants : The expression of a bacterial detoxification gene in transgenic tobacco plants conferring resistance to bromoxynil highlights the potential of genetic engineering in crop protection. This research demonstrates the applicability of nicotinamide-related compounds in developing herbicide-resistant crops, potentially reducing the environmental impact of agriculture (Stalker et al., 1988).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-2-9(14-16-6)13-10(15)7-3-8(11)5-12-4-7/h2-5H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRJNOMRIKLRLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)